molecular formula C11H16ClNO B12303527 2-(p-Methoxyphenyl)cyclobutylamine hydrochloride CAS No. 15812-48-3

2-(p-Methoxyphenyl)cyclobutylamine hydrochloride

Cat. No.: B12303527
CAS No.: 15812-48-3
M. Wt: 213.70 g/mol
InChI Key: FUGZTRINJAUMNZ-UHFFFAOYSA-N
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Description

2-(p-Methoxyphenyl)cyclobutylamine hydrochloride is an organic compound that features a cyclobutylamine core substituted with a p-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methoxyphenyl)cyclobutylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)cyclobutylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Products include p-methoxyphenylcyclobutanone.

    Reduction: Products include various cyclobutylamine derivatives.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(p-Methoxyphenyl)cyclobutylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)cyclobutylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

15812-48-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

[2-(4-methoxyphenyl)cyclobutyl]azanium;chloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H

InChI Key

FUGZTRINJAUMNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC2[NH3+].[Cl-]

Origin of Product

United States

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